molecular formula C8H14O B1329789 2,4-Dimethylcyclohexanone CAS No. 823-55-2

2,4-Dimethylcyclohexanone

Cat. No. B1329789
CAS RN: 823-55-2
M. Wt: 126.2 g/mol
InChI Key: SWILKIQCGDTBQV-UHFFFAOYSA-N
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Description

2,4-Dimethylcyclohexanone is a chemical compound that is part of the cyclohexanone family, a group of compounds that have a six-membered ring structure with a ketone functional group. The compound is characterized by the presence of two methyl groups attached to the fourth and second carbon atoms of the cyclohexanone ring.

Synthesis Analysis

The synthesis of derivatives of 2,4-dimethylcyclohexanone can be achieved through various methods. For instance, a new series of sulfonamide derivatives was synthesized from a starting material related to 2,4-dimethylcyclohexanone, which involved the formation of an intermediate salt followed by the addition of various aldehydes . Another approach involved the zirconium-catalyzed reductive cyclization of a diene to produce 1,2-diamino-4,5-dimethylcyclohexanes, which are structurally related to 2,4-dimethylcyclohexanone . Additionally, the synthesis of 1,1-disubstituted-2,6-diarylcyclohexane-4-ones, which are structurally similar to 2,4-dimethylcyclohexanone, was achieved using ultrasound irradiation .

Molecular Structure Analysis

The molecular structure of compounds related to 2,4-dimethylcyclohexanone has been characterized using various spectroscopic techniques. For example, the crystal structures of certain derivatives were reported through X-ray crystallography, providing detailed insights into their molecular conformations . The crystal structure of another derivative was characterized by X-ray single-crystal diffraction, revealing that the cyclohexenone rings adopt different conformations10.

Chemical Reactions Analysis

2,4-Dimethylcyclohexanone and its derivatives undergo various chemical reactions. For instance, the compound has been used as a precursor for the synthesis of natural products such as filicinic acid, where it was converted via its dihydroxy derivative by base-catalyzed oxygenation . The compound also exhibits reactivity towards oxygen, as shown by the oxidation of 1,4-dimethylcyclohexane, which is structurally related, to produce various oxidation products including 1,4-dimethylcyclohexanol-1 .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-dimethylcyclohexanone derivatives can be inferred from related compounds. For example, quantitative analyses of isomeric dimethylcyclohexenes, which share structural similarities, were achieved by gas chromatography, indicating their volatility and ability to be separated based on structural differences . The conformational analysis of 4-phospha-analogues of 2,6-dimethylcyclohexanones provided insights into the cis–trans equilibria and thermodynamic properties of these compounds .

Scientific Research Applications

Stereochemical Studies

  • Conformational Analysis: The stereochemistry of compounds similar to 2,4-dimethylcyclohexanone, specifically 2,6-dimethylcyclohexanones, has been explored. Studies such as those by Blackburne et al. (1974) have examined the cis–trans equilibria in phospha-analogues of 2,6-dimethylcyclohexanone, offering insights into the conformational preferences of these compounds (Blackburne et al., 1974).
  • Optical Rotatory Dispersion: Research by Beard et al. (1963) investigated the optical rotatory dispersion of 2,4-dimethylcyclohexanone derivatives, revealing information about their stereochemical properties and conformational behavior (Beard et al., 1963).

Chemical Synthesis and Transformation

  • Synthetic Intermediate: 2,4-Dimethylcyclohexanone serves as a versatile intermediate in the synthesis of various natural products and other complex molecules. For instance, Utaka et al. (1983) demonstrated its conversion into tetrahydropyrancarbolactone, a key component for synthesizing natural products like frontalin and cinenic acid (Utaka et al., 1983).
  • Antiviral Compound Synthesis: Almássy et al. (2002) described a methodology for synthesizing 2,6-dimethyltropone from 2,6-dimethylcyclohexanone, highlighting its potential in creating antiviral compounds (Almássy et al., 2002).

Biotechnological Applications

  • Microbial Transformations: Miyazawa et al. (1999) explored the microbial transformation of dimethylcyclohexanones using the fungus Glomerella cingulata, leading to stereoselective production of corresponding alcohols. This demonstrates the biocatalytic potential of 2,4-dimethylcyclohexanone derivatives (Miyazawa et al., 1999).

Analytical Applications

  • Mass Spectrometry Studies: Seibl et al. (1963) conducted mass spectrometry studies on cyclohexanone and its derivatives, including dimethylcyclohexanones. This kind of research is crucial for understanding the fragmentation patterns and molecular structure of these compounds (Seibl et al., 1963).

Safety And Hazards

“2,4-Dimethylcyclohexanone” is classified as a flammable solid and can cause serious eye irritation . It is advised to avoid heat, sparks, open flames, and hot surfaces. In case of contact with skin or eyes, rinse with water and seek medical attention if necessary .

Future Directions

While specific future directions for “2,4-Dimethylcyclohexanone” were not found, the field of controlled drug delivery systems, which often utilize organic compounds, is rapidly evolving. There is ongoing research into the development of smart and stimuli-responsive delivery systems using intelligent biomaterials .

properties

IUPAC Name

2,4-dimethylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-6-3-4-8(9)7(2)5-6/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWILKIQCGDTBQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)C(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9041364
Record name 2,4-Dimethylcyclohexanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethylcyclohexanone

CAS RN

823-55-2
Record name 2,4-Dimethylcyclohexanone
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethylcyclohexanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000823552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dimethylcyclohexanone
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Record name 2,4-dimethylcyclohexan-1-one
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Record name 2,4-DIMETHYLCYCLOHEXANONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
150
Citations
HJ Schaeffer, VK Jain - The Journal of Organic Chemistry, 1964 - ACS Publications
The synthesis of dehydrocycloheximide has beenaccomplished by the condensation of the enamine of (+)-irans-2, 4-dimethylcyclohexanone with glutarimide-fl-acetyl chloride. It is …
Number of citations: 19 pubs.acs.org
J Wolinsky, D Chan - Journal of the American Chemical Society, 1963 - ACS Publications
A novel and convenient preparation of (—)-aj-2, 4-dimethylcyclohexanone from (+)-pulegone is described. The action of methylmagnesium iodide with (+)-pulegone affords 2-…
Number of citations: 13 pubs.acs.org
M Suzuki - Chemical and Pharmaceutical Bulletin, 1960 - jstage.jst.go.jp
The condensation of cis-d-2, 4-dimethylcyclohexanone with para-substituted benzal-dehyde was carried out using tetramethylammonium hydroxide (aldol condensation) or N-…
Number of citations: 4 www.jstage.jst.go.jp
DCK CHAN - 1965 - search.proquest.com
DISCUSSION............................................................. 8 EXPERIMENTAL........................................................... 17 Methylisopulegene, 2-Isopropenyl-l, 5-dimethyl-l-cyclo- hexene................................…
Number of citations: 2 search.proquest.com
M Suzuki - Chemical and Pharmaceutical Bulletin, 1960 - jstage.jst.go.jp
The chemical correlations were examined of optically active 2, 4-dimethyl-6-(α-hydroxy (ρ-substituted) benzyl) cyclohexanones whose preparations were reported in the preceding …
Number of citations: 1 www.jstage.jst.go.jp
C Beard, C Djerassi, J Sicher, F Sipos, M Tichý - Tetrahedron, 1963 - Elsevier
Optically active cis- and trans-2-methyl-4-t-butylcyclohexanone have been synthesized and equilibrated in an alkaline medium. The position of the equilibrium, as determined by optical …
Number of citations: 70 www.sciencedirect.com
鈴木真言 - Chemical and Pharmaceutical Bulletin, 1960 - jlc.jst.go.jp
The chemical correlations were examined of optically active 2, 4-dimethyl-6-(α-hydroxy (ρ-substituted) benzyl) cyclohexanones whose preparations were reported in the preceding …
Number of citations: 3 jlc.jst.go.jp
鈴木真言 - Chemical and Pharmaceutical Bulletin, 1960 - jlc.jst.go.jp
The condensation of cis-d-2, 4-dimethylcyclohexanone with para-substituted benzal-dehyde was carried out using tetramethylammonium hydroxide (aldol condensation) or N-…
Number of citations: 3 jlc.jst.go.jp
BC Lawes - Journal of the American Chemical Society, 1962 - ACS Publications
Thermal degradation of cycloheximide afforded, in high optical purity,(+)-2, 4-dimethylcyclohexanone, different from but epimeric with (—)-2, 4-dimethylcyclohexanone from alkaline …
Number of citations: 28 pubs.acs.org
M Suzuki, Y Egawa, T Okuda - Chemical and Pharmaceutical …, 1963 - jstage.jst.go.jp
Fissions of 14a, 15o¢—epoxy ring in a cardenolide with perchloric acid and with ‘hydrogen chloride were found to afford 14, 8—ster0ids. With the use of these reactions, some D—ring—…
Number of citations: 11 www.jstage.jst.go.jp

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